Sulfociprofloxacin
Overview
Description
Sulfociprofloxacin is an organosulfonic acid derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. It carries a sulfo group at position 4 of the piperazine ring, making it a metabolite of ciprofloxacin . This compound is known for its antimicrobial properties and is used in various scientific and medical applications.
Mechanism of Action
Target of Action
Sulfociprofloxacin, a metabolite of ciprofloxacin , shares the same primary targets as its parent compound. The primary targets are bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV separates the replicated DNA molecules .
Mode of Action
This compound inhibits the action of DNA gyrase and topoisomerase IV . It binds to the alpha subunits of DNA gyrase with high affinity, preventing the enzyme from introducing supercoils into the bacterial DNA . This inhibition disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial DNA replication is halted, leading to cell death .
Biochemical Pathways
Ciprofloxacin, and by extension this compound, disrupts the DNA replication and transcription processes in bacteria, leading to cell death .
Pharmacokinetics
When given orally, ciprofloxacin exhibits 70% bioavailability and attains peak serum levels ranging between 1.5 and 2.9 micrograms/ml after a single 500-mg dose . Nineteen percent of an oral dose is excreted as metabolites in both urine and feces . It is reasonable to assume that this compound may have similar ADME properties.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents DNA replication and transcription, disrupting the life cycle of the bacteria .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. These factors include the presence of other antibiotics, the pH of the environment, and the presence of organic matter . Additionally, the effectiveness of this compound can be affected by the resistance mechanisms of the bacteria, such as efflux pumps or mutations in the target enzymes .
Biochemical Analysis
Biochemical Properties
Sulfociprofloxacin interacts with various biomolecules in the body. Like its parent compound ciprofloxacin, it shares a common mechanism of action: inhibition of DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the death of the bacterial cell . The interaction between this compound and DNA gyrase is likely to be similar to that of ciprofloxacin, involving the formation of a drug-enzyme-DNA complex that inhibits the function of the enzyme .
Cellular Effects
The cellular effects of this compound are primarily related to its antibacterial activity. By inhibiting DNA gyrase, this compound prevents bacterial cells from replicating their DNA, thereby stopping their growth and proliferation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which are disrupted when DNA replication is inhibited .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the bacterial enzyme DNA gyrase, forming a drug-enzyme-DNA complex that inhibits the function of the enzyme . This prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, bacterial cells are unable to replicate their DNA and proliferate, leading to their death .
Temporal Effects in Laboratory Settings
It is known that ciprofloxacin, the parent compound of this compound, has a half-life of approximately 4 hours in humans
Dosage Effects in Animal Models
It is known that ciprofloxacin exhibits dose-dependent antibacterial activity, with higher doses resulting in greater bacterial killing
Metabolic Pathways
This compound is a metabolite of ciprofloxacin, suggesting that it is produced in the body through the metabolism of ciprofloxacin .
Transport and Distribution
It is known that ciprofloxacin, the parent compound of this compound, is widely distributed throughout the body after administration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfociprofloxacin involves the sulfonation of ciprofloxacin. This process typically includes the introduction of a sulfo group to the piperazine ring of ciprofloxacin. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the rate of sulfonation and to prevent over-sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sulfociprofloxacin undergoes various chemical reactions, including:
Oxidation: The sulfo group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfo group, reverting to ciprofloxacin.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfone derivatives of this compound.
Reduction: Ciprofloxacin.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sulfociprofloxacin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sulfonation reactions and the behavior of sulfonated derivatives.
Biology: Investigated for its antimicrobial properties and its effects on bacterial DNA gyrase.
Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Formylciprofloxacin: Another derivative of ciprofloxacin with a formyl group.
Oxociprofloxacin: A derivative with an oxo group.
Comparison: Sulfociprofloxacin is unique due to the presence of the sulfo group, which imparts distinct chemical and biological properties. Compared to ciprofloxacin, this compound may exhibit enhanced solubility and different pharmacokinetic properties. Formylciprofloxacin and oxociprofloxacin, while similar in structure, have different functional groups that affect their reactivity and biological activity .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYZOYQWKDWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146939 | |
Record name | Sulfociprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105093-21-8 | |
Record name | Sulfociprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfociprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the concentration of sulfociprofloxacin in the body after ciprofloxacin administration?
A1: Research suggests that this compound, along with other ciprofloxacin metabolites (oxociprofloxacin and desethylenciprofloxacin), is found in significantly lower concentrations in both plasma and tissues compared to the parent drug, ciprofloxacin. Specifically, a study examining ciprofloxacin distribution in lung and bronchial tissues found metabolite concentrations to be 10 to 100 times lower than ciprofloxacin concentrations. [] This suggests that the therapeutic efficacy of ciprofloxacin is primarily attributed to the parent compound rather than its metabolites. []
Q2: Are there any studies comparing the efficacy of ciprofloxacin to its metabolite this compound?
A2: While the provided research [] highlights the significantly lower concentration of this compound compared to ciprofloxacin, it doesn't directly compare their efficacy. Further research is needed to determine if this compound possesses any significant antibacterial activity and to what extent it contributes to the overall therapeutic effect of ciprofloxacin treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.